molecular formula C11H13ClN2O B14797050 N-(4-chlorophenyl)prolinamide

N-(4-chlorophenyl)prolinamide

Cat. No.: B14797050
M. Wt: 224.68 g/mol
InChI Key: PUINEBBHYSHKBF-UHFFFAOYSA-N
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Description

(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with 4-chloroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide
  • N-(4-Chlorophenyl)pyrrolidine-2-carboxamide (racemic mixture)
  • N-(4-Bromophenyl)pyrrolidine-2-carboxamide

Uniqueness

(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture. The presence of the 4-chlorophenyl group also imparts distinct chemical reactivity and interaction profiles.

Properties

IUPAC Name

N-(4-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUINEBBHYSHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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